5-Bromo-1-(3,4-difluorobenzyl)-1H-indole
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Overview
Description
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 5-position and a 3,4-difluorobenzyl group attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-bromoindole.
N-Alkylation: The 5-bromoindole undergoes N-alkylation with 3,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products
Substitution: Formation of 5-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of reduced indole derivatives.
Coupling: Formation of biaryl or more complex structures.
Scientific Research Applications
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3,4-difluorobenzyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the bromine and difluorobenzyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the 3,4-difluorobenzyl group.
1-(3,4-Difluorobenzyl)-1H-indole: Lacks the bromine atom at the 5-position.
5-Chloro-1-(3,4-difluorobenzyl)-1H-indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-(3,4-difluorobenzyl)-1H-indole is unique due to the presence of both the bromine atom and the 3,4-difluorobenzyl group. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-[(3,4-difluorophenyl)methyl]indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF2N/c16-12-2-4-15-11(8-12)5-6-19(15)9-10-1-3-13(17)14(18)7-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHBSSXIHMUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC3=C2C=CC(=C3)Br)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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